molecular formula C14H9F2N3O5S B2705154 N-{4-[(difluoromethyl)sulfanyl]phenyl}-3,5-dinitrobenzamide CAS No. 301235-09-6

N-{4-[(difluoromethyl)sulfanyl]phenyl}-3,5-dinitrobenzamide

Cat. No.: B2705154
CAS No.: 301235-09-6
M. Wt: 369.3
InChI Key: FCCLFWUGLBITPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(difluoromethyl)sulfanyl]phenyl}-3,5-dinitrobenzamide is a complex organic compound characterized by the presence of difluoromethyl, thio, phenyl, and dinitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-3,5-dinitrobenzamide typically involves the difluoromethylation of (thio)phenols and N-heterocycles. A minimalistic protocol for the solvent-free, mechanochemical difluoromethylation using non-ozone depleting chlorodifluoromethyl phenyl sulfone as a difluorocarbene source has been reported . This method features a short reaction time, excellent functional group tolerance, and compatibility with complex biologically active scaffolds.

Industrial Production Methods

The use of ball milling in mechanochemical processes minimizes waste and hazards associated with bulk solvents, making it a greener and safer approach .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(difluoromethyl)sulfanyl]phenyl}-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(difluoromethyl)sulfanyl]phenyl}-3,5-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-3,5-dinitrobenzamide involves its interaction with molecular targets through its functional groups. The difluoromethyl and nitro groups can participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes or receptors. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(difluoromethyl)sulfanyl]phenyl}-3,5-dinitrobenzamide is unique due to the combination of difluoromethyl, thio, phenyl, and dinitrobenzamide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its compatibility with mechanochemical synthesis make it a valuable compound in research and industry.

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O5S/c15-14(16)25-12-3-1-9(2-4-12)17-13(20)8-5-10(18(21)22)7-11(6-8)19(23)24/h1-7,14H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCLFWUGLBITPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.